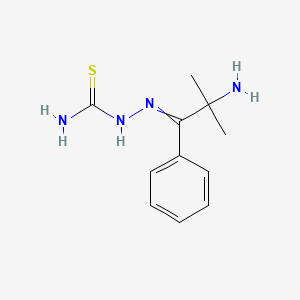
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is a compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a hydrazine-1-carbothioamide moiety, making it a valuable subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide typically involves the reaction of 2-amino-2-methyl-1-phenylpropan-1-one with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in compounds with different functional groups attached to the core structure .
Aplicaciones Científicas De Investigación
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial and anticancer effects. It also interacts with cellular pathways, inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide: Shares the hydrazine-1-carbothioamide moiety but lacks the phenylpropylidene group.
2-Amino-2-methyl-1,3-propanediol: Similar in structure but with different functional groups.
Uniqueness
2-(2-Amino-2-methyl-1-phenylpropylidene)hydrazine-1-carbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form complexes with metal ions and its potent antimicrobial and anticancer activities set it apart from similar compounds .
Propiedades
Número CAS |
90292-94-7 |
|---|---|
Fórmula molecular |
C11H16N4S |
Peso molecular |
236.34 g/mol |
Nombre IUPAC |
[(2-amino-2-methyl-1-phenylpropylidene)amino]thiourea |
InChI |
InChI=1S/C11H16N4S/c1-11(2,13)9(14-15-10(12)16)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3,(H3,12,15,16) |
Clave InChI |
VJVMTNVTMDMSHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=NNC(=S)N)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




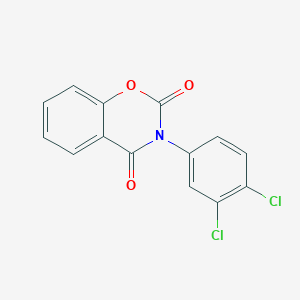
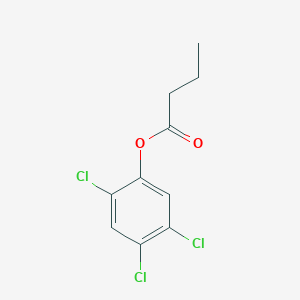
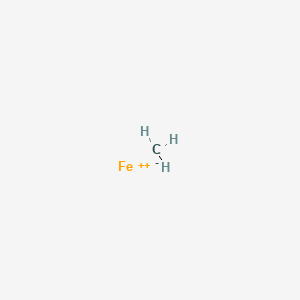
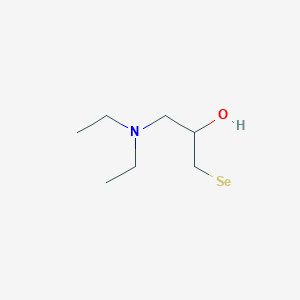
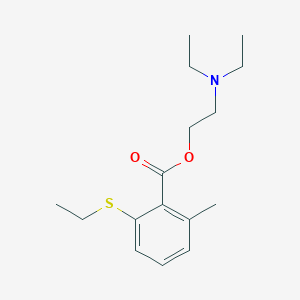
![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
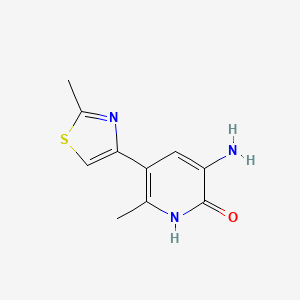
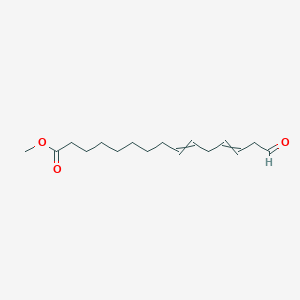
![5-[(Oxan-2-yl)methyl]oxolan-2-one](/img/structure/B14356007.png)
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)

